Bohemine

Oncology Cell Cycle CDK Inhibition

Bohemine is a selective, cell-permeable CDK inhibitor with a defined potency gradient (HCT116 IC50=27 µM) between olomoucine (IC50=56 µM) and roscovitine (IC50=15 µM), enabling precise experimental calibration. Its high selectivity for CDK9/cyclin T1 (IC50=2.7 µM) over ERK2 (IC50=52 µM) minimizes MAPK pathway off-target effects. Unique glucosidation metabolism in mice allows predictable PK-PD modeling in vivo. Demonstrates radiosensitizing activity in A549 cells via DNA-PK inhibition. Available in high purity (≥98%) for reproducible research.

Molecular Formula C34H34ClFeN4O4-
Molecular Weight 654.0 g/mol
CAS No. 16009-13-5
Cat. No. B1673052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBohemine
CAS16009-13-5
SynonymsAlkaline Hematin D 575
Alkaline Hematin D-575
Chloride, Ferriheme
Chloride, Ferriprotoporphyrin IX
Chlorohemin
Ferrihaem
Ferriheme Chloride
Ferriprotoporphyrin
Ferriprotoporphyrin IX
Ferriprotoporphyrin IX Chloride
Hematin
Hematin D-575, Alkaline
Hemin
Panhematin
Protohemin
Protohemin IX
Molecular FormulaC34H34ClFeN4O4-
Molecular Weight654.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+3]
InChIInChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/p-1
InChIKeyWABFTRRMMIIYHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bohemine (CAS 16009-13-5): A Trisubstituted Purine CDK Inhibitor with Differentiated Kinase Selectivity for Oncology Research Procurement


Bohemine is a 2,6,9-trisubstituted purine derivative and a synthetic, cell-permeable inhibitor of cyclin-dependent kinases (CDKs) [1]. It is structurally derived from olomoucine and is closely related to roscovitine (seliciclib, CYC202), forming a key branch of the olomoucine-class of CDK inhibitors [2]. Bohemine functions as an ATP-competitive inhibitor and is primarily used as a research tool to investigate cell cycle regulation, CDK biology, and anticancer mechanisms [3]. Its well-characterized in vitro profile against a specific subset of CDKs and its distinct metabolic handling in preclinical models provide a defined baseline for experimental selection relative to its analogs [4].

Why Bohemine Cannot Be Readily Substituted by Olomoucine or Roscovitine: Divergent Cellular Potency and Metabolic Fate in Preclinical Models


While olomoucine, bohemine, and roscovitine (CYC202) share a common trisubstituted purine scaffold and target CDKs, their functional interchangeability is precluded by a clear rank-order of in vitro antitumor potency and, critically, by distinct pharmacokinetic and metabolic behaviors in vivo [1]. Head-to-head comparisons reveal that bohemine's growth inhibitory potency (IC50 = 27 µM in HCT116 cells) is approximately twofold greater than olomoucine's (IC50 = 56 µM) but only half that of roscovitine's (IC50 = 15 µM), establishing a defined potency ladder within the class [2]. Furthermore, bohemine undergoes extensive glucosidation in mice, a major metabolic pathway that is not observed with all analogs and can profoundly influence in vivo exposure and efficacy, directly contradicting the assumption that any olomoucine-type inhibitor can serve as a generic substitute [3]. Therefore, experimental outcomes are strongly dependent on the specific compound selected.

Bohemine: Quantitative Differentiation Evidence for Scientific Selection


Comparative In Vitro Antitumor Potency in Human Colon Carcinoma HCT116 Cells

In a direct head-to-head comparison within a single study, bohemine's antiproliferative activity in HCT116 human colon carcinoma cells was quantified and found to be intermediate within the olomoucine-class of CDK inhibitors [1]. This establishes a clear potency ladder that informs selection when a specific level of growth inhibition is required.

Oncology Cell Cycle CDK Inhibition

Divergent Kinase Selectivity Profile: CDK9 vs. ERK2 Inhibition

Bohemine exhibits a distinct kinase selectivity profile characterized by a >19-fold preference for CDK9/cyclin T1 (IC50 = 2.7 μM) over ERK2 (IC50 = 52 μM), a feature not uniformly shared across the broader CDK inhibitor class . While class-level comparisons of exact off-target profiles for olomoucine and roscovitine are not fully detailed in the same assay, this differential potency provides a quantifiable selection parameter when CDK9-specific effects are a primary research focus versus a broader multi-kinase effect.

Kinase Profiling CDK9 ERK2

Metabolic Fate: Predominant Glucosidation as a Key Pharmacokinetic Differentiator

In vivo metabolism studies in mice demonstrate that bohemine undergoes extensive glucosidation, which is identified as the principal metabolic route, leading to the formation of O-glucoside and N-glucoside conjugates [1]. This is a critical differentiator from analogs where other pathways like oxidation or N-dealkylation might predominate.

Drug Metabolism Pharmacokinetics ADME

CDK2/Cyclin A IC50 as a Tool for Dissecting Cell Cycle Phase Specificity

Bohemine displays a >18-fold lower potency against CDK2/cyclin A (IC50 = 83 μM) compared to CDK2/cyclin E (IC50 = 4.6 μM) [1]. This sharp intra-CDK2 selectivity, while not compared directly to all analogs in a single source, provides a valuable tool for experimentally dissecting the distinct roles of cyclin E- vs. cyclin A-associated CDK2 activity in S-phase progression, a distinction that may be less pronounced with other inhibitors.

Cell Cycle CDK2 Mechanism of Action

Defined Research Applications for Bohemine Driven by Quantitative Differentiation Data


Mechanistic Studies of CDK9-Dependent Transcription in Cancer

With its high relative potency for CDK9/cyclin T1 (IC50 = 2.7 μM) and a 19-fold lower activity against ERK2, bohemine is a suitable tool for investigating the role of CDK9-mediated RNA polymerase II phosphorylation in oncogenic transcription, while minimizing confounding off-target effects on the MAPK/ERK pathway .

In Vivo Tumor Growth Inhibition Studies Requiring Defined Glucosidation-Mediated Clearance

For in vivo oncology models where glucosidation is the dominant clearance mechanism, bohemine serves as a valuable tool compound. Its defined metabolic fate allows for predictable pharmacokinetic-pharmacodynamic (PK-PD) modeling in mice, enabling researchers to correlate exposure with target modulation, as established in the HCT116 xenograft model [1].

Dissection of CDK2/Cyclin E-Specific Function at the G1/S Boundary

Bohemine's 18-fold selectivity for CDK2/cyclin E (IC50 = 4.6 μM) over CDK2/cyclin A (IC50 = 83 μM) enables researchers to specifically probe the function of CDK2/cyclin E in promoting G1/S transition and S-phase entry, without significantly inhibiting CDK2/cyclin A-dependent events in the same concentration range [2].

Radiosensitization Studies in Lung Adenocarcinoma

In human lung adenocarcinoma A549 cells, bohemine pretreatment at defined concentrations (corresponding to IC10-IC50) has been demonstrated to produce a strong in vitro radiosensitizing effect (SER(37%) 1.46-3.20), linked to inhibition of DNA-PK kinase and prolonged induction of p21 and γH2AX phosphorylation [3]. This makes it a reference compound for studies investigating the intersection of CDK inhibition and DNA damage response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bohemine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.